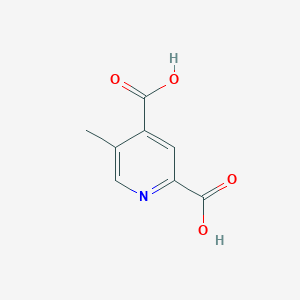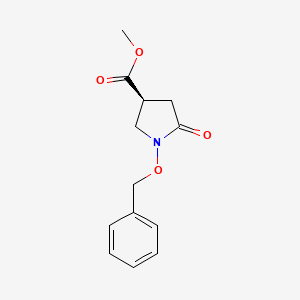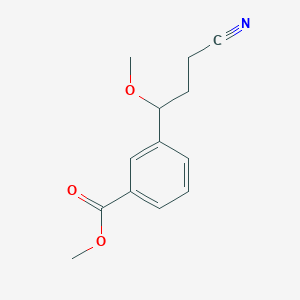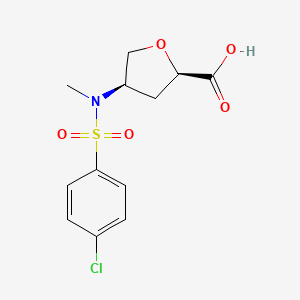
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound characterized by its tetrahydrofuran ring and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydrofuran derivative with 4-chloro-N-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may have applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, which could be a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxylic acid: Contains the tetrahydrofuran ring but lacks the sulfonamide group.
N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the chloro and tetrahydrofuran components.
Uniqueness
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is unique due to the combination of its tetrahydrofuran ring, sulfonamide group, and chloro substituent. This unique structure may confer specific properties and reactivity that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C12H14ClNO5S |
|---|---|
Peso molecular |
319.76 g/mol |
Nombre IUPAC |
(2R,4R)-4-[(4-chlorophenyl)sulfonyl-methylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO5S/c1-14(9-6-11(12(15)16)19-7-9)20(17,18)10-4-2-8(13)3-5-10/h2-5,9,11H,6-7H2,1H3,(H,15,16)/t9-,11-/m1/s1 |
Clave InChI |
BNDODUJKBZUSHP-MWLCHTKSSA-N |
SMILES isomérico |
CN([C@@H]1C[C@@H](OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CN(C1CC(OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



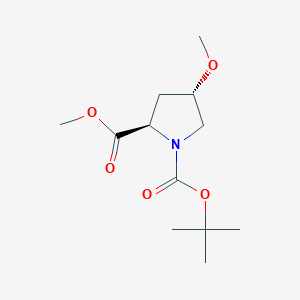



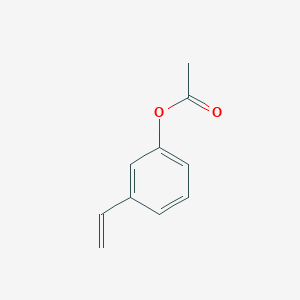

![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
